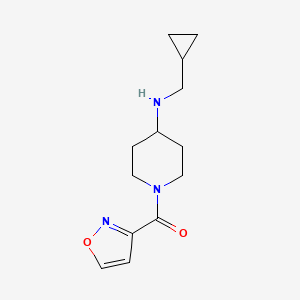
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and an oxazole carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Cyclopropylmethylation: The piperidine ring is first functionalized with a cyclopropylmethyl group. This can be achieved through nucleophilic substitution reactions using cyclopropylmethyl halides under basic conditions.
Oxazole Carbonylation: The introduction of the oxazole carbonyl group is usually performed via acylation reactions. This involves the use of oxazole-3-carbonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the cyclopropylmethylated piperidine with the oxazole carbonyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced or ring-opened products of the oxazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agrochemicals: Investigated for use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group and oxazole carbonyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidine: Lacks the amine group, which may affect its biological activity.
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, potentially altering its reactivity and interactions.
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-carboxamide: Features a carboxamide group, which may influence its pharmacokinetic properties.
Uniqueness
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is unique due to the presence of both the cyclopropylmethyl and oxazole carbonyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2 |
InChI Key |
RECGUJYXMBTNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)







